Methyl 3-(4-iodophenyl)-3-oxopropanoate
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Overview
Description
Methyl 3-(4-iodophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a propanoate ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-iodophenyl)-3-oxopropanoate typically involves the esterification of 3-(4-iodophenyl)-3-oxopropanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-iodophenyl)-3-oxopropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base such as potassium carbonate (K2CO3).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Substitution: Formation of substituted phenyl esters.
Reduction: Formation of 3-(4-iodophenyl)-3-hydroxypropanoate.
Oxidation: Formation of 3-(4-iodophenyl)-3-oxopropanoic acid.
Scientific Research Applications
Methyl 3-(4-iodophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of radiolabeled compounds for imaging and diagnostic purposes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-iodophenyl)-3-oxopropanoate depends on the specific reactions it undergoes. For example, in substitution reactions, the iodine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In reduction reactions, the carbonyl group is reduced to an alcohol via hydride transfer. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Methyl 3-(4-iodophenyl)-3-oxopropanoate can be compared with other similar compounds such as:
Methyl 3-(4-bromophenyl)-3-oxopropanoate: Similar structure but with a bromine atom instead of iodine. It exhibits different reactivity due to the difference in halogen size and electronegativity.
Methyl 3-(4-chlorophenyl)-3-oxopropanoate: Contains a chlorine atom, leading to variations in reaction conditions and products.
Methyl 3-(4-fluorophenyl)-3-oxopropanoate: The presence of a fluorine atom affects the compound’s reactivity and stability.
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 3-(4-iodophenyl)-3-oxopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO3/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFQUUYMEDLRKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=C(C=C1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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